Cas no 55323-57-4 (4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol)

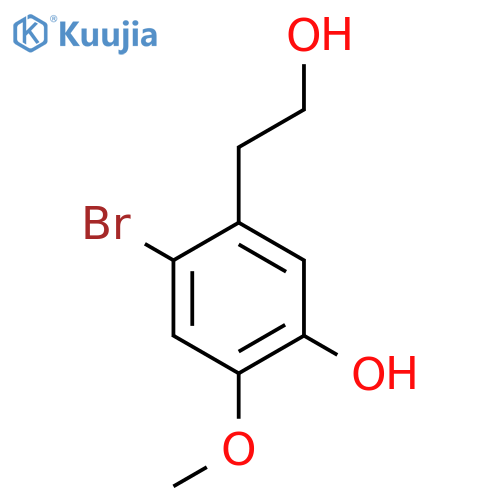

55323-57-4 structure

商品名:4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol

- 55323-57-4

- EN300-1933616

-

- インチ: 1S/C9H11BrO3/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,11-12H,2-3H2,1H3

- InChIKey: SMBAYDQSIDIQEH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1CCO)O)OC

計算された属性

- せいみつぶんしりょう: 245.98916g/mol

- どういたいしつりょう: 245.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 49.7Ų

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1933616-1.0g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 1g |

$928.0 | 2023-05-31 | ||

| Enamine | EN300-1933616-0.25g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 0.25g |

$855.0 | 2023-09-17 | ||

| Enamine | EN300-1933616-5g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 5g |

$2692.0 | 2023-09-17 | ||

| Enamine | EN300-1933616-10g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 10g |

$3992.0 | 2023-09-17 | ||

| Enamine | EN300-1933616-0.5g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 0.5g |

$891.0 | 2023-09-17 | ||

| Enamine | EN300-1933616-2.5g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 2.5g |

$1819.0 | 2023-09-17 | ||

| Enamine | EN300-1933616-10.0g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 10g |

$3992.0 | 2023-05-31 | ||

| Enamine | EN300-1933616-5.0g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 5g |

$2692.0 | 2023-05-31 | ||

| Enamine | EN300-1933616-0.05g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 0.05g |

$780.0 | 2023-09-17 | ||

| Enamine | EN300-1933616-0.1g |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |

55323-57-4 | 0.1g |

$817.0 | 2023-09-17 |

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

55323-57-4 (4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量